
1-Isobutyl-4-piperonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class. It consists of 24 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-Isobutyl-4-piperonylpiperazine, can be achieved through various methods. One practical method involves the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . Another approach includes the use of a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of readily available reactants and operational simplicity. For example, a visible-light-promoted decarboxylative annulation protocol can be employed to produce piperazines under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-4-piperonylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include diisobutylaluminium hydride (DIBAL-H) for reduction reactions and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions are typically mild and environmentally friendly.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with DIBAL-H can yield aldehydes, while Suzuki–Miyaura coupling can produce various substituted piperazines .
Scientific Research Applications
1-Isobutyl-4-piperonylpiperazine has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Isobutyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with olfactory systems and ionotropic receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Piperonylpiperazine
- 1-(2-Pyridyl)piperazine
- 1-(2-Hydroxyethyl)piperazine
- 1-Ethylpiperazine
- 1-Methylpiperazine
Uniqueness: 1-Isobutyl-4-piperonylpiperazine is unique due to its specific isobutyl and piperonyl substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55436-38-9 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)10-17-5-7-18(8-6-17)11-14-3-4-15-16(9-14)20-12-19-15/h3-4,9,13H,5-8,10-12H2,1-2H3 |
InChI Key |
VWJJZYQGOKGMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione](/img/structure/B13811287.png)

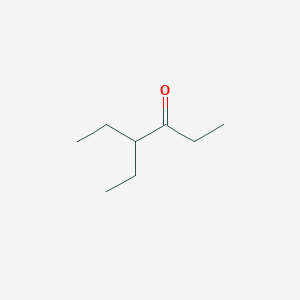
![4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811296.png)
![1H-[1,2,5]Oxadiazolo[3,4-f]isoindole](/img/structure/B13811302.png)
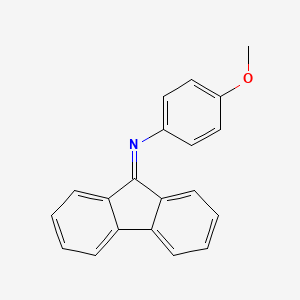
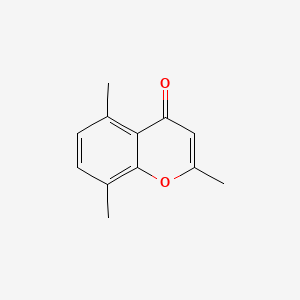
![Thieno[3,2-e]benzothiazole](/img/structure/B13811327.png)
![L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester](/img/structure/B13811328.png)

![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
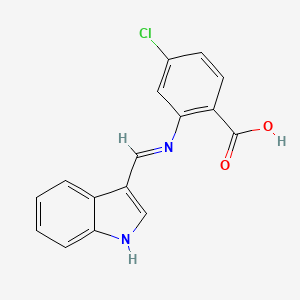
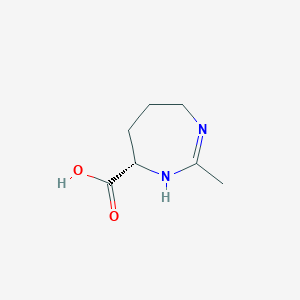
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
